4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Description
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H16BClN2O2 and its molecular weight is 254.521. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed synthesis methods for compounds containing the dioxaborolane moiety, like 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and performed detailed structural analyses using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable insights into the physicochemical properties of these compounds, including molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).
Catalytic and Synthetic Applications
The compound's derivatives have been utilized in catalytic enantioselective processes, such as the borane reduction of benzyl oximes. This highlights their potential in synthesizing chiral amines, which are crucial intermediates for pharmaceuticals and agrochemicals (Huang, Ortiz-Marciales, & Hughes, 2010).
Material Science and Polymer Chemistry
In material science and polymer chemistry, these compounds are building blocks for creating novel polymers with specific luminescent properties or for modifying the properties of existing polymers. For example, their incorporation into copolymers has been explored to understand the impact on absorption peaks and photoluminescence, demonstrating their utility in developing new materials for electronic and optical applications (Cheon et al., 2005).
Sensing and Detection Technologies
These compounds have also been applied in designing sensors for detecting hydrogen peroxide vapor, a significant advancement in explosive detection technologies. The introduction of functional groups to boron esters enhances their oxidative sensitivity, making them capable of detecting hydrogen peroxide vapors with high sensitivity and specificity (Fu et al., 2016).
Advanced Synthesis Techniques
Additionally, the compound's derivatives have been involved in developing new synthetic methodologies, such as the Suzuki coupling for synthesizing arenes. This showcases their versatility in facilitating the synthesis of complex organic molecules, which could have wide-ranging applications in medicinal chemistry and drug development (Takagi & Yamakawa, 2013).
Properties
IUPAC Name |
4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHTGSHJMSPRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726098 |
Source
|
Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-60-9 |
Source
|
Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944401-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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